molecular formula C12H16BrNO B3148077 4-(2-Bromophenoxymethyl)piperidine CAS No. 63614-89-1

4-(2-Bromophenoxymethyl)piperidine

Cat. No. B3148077
CAS RN: 63614-89-1
M. Wt: 270.17 g/mol
InChI Key: FGIVWTSVLVUKOK-UHFFFAOYSA-N
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Description

“4-(2-Bromophenoxymethyl)piperidine” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocyclic compound that consists of five methylene groups (-CH2-) and one amine group (-NH-) .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “this compound” has been explored in the neutral (S0) and cationic (D0) ground states by conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy . This provides high-resolution vibrational spectra for the corresponding cationic conformer .


Chemical Reactions Analysis

Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Scientific Research Applications

Synthesis and Bioactivities

  • Halogen-Bearing Phenolic Chalcones and Bis Mannich Bases : Compounds, including those related to 4-(2-Bromophenoxymethyl)piperidine, have been synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Some of these compounds demonstrated potential as lead molecules for further anticancer drug development, although they showed low inhibition potency towards certain isoforms of the carbonic anhydrase enzyme, suggesting the need for molecular modifications for better effectiveness as CA inhibitors (Yamali et al., 2016).

Reactions and Transformations

  • Reactions with Lithium Piperidide : Studies on reactions of bromoethoxypyridines with lithium piperidide in piperidine revealed that substituents in these compounds are replaced by the piperidino group without rearrangements, leading to the formation of products with potential as intermediates in organic synthesis (Plas et al., 2010).

Synthesis of New Derivatives

  • Thiazolidin-4-ones and Thiazolin-4-ones with Biological Activity : The condensation of compounds related to this compound led to the formation of thiazolidin-4-ones and thiazolin-4-ones, with subsequent treatment producing new derivatives. These compounds have established structures from spectral data, suggesting their potential in pharmaceutical applications (Kandeel, 2006).

Anticancer Agents Development

  • Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer activity. Some derivatives demonstrated strong anticancer agents relative to doxorubicin, indicating their potential therapeutic usefulness (Rehman et al., 2018).

Computational Studies

  • Quantum Chemical and Molecular Dynamic Simulation Studies : The adsorption and corrosion inhibition properties of piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the potential applications of such compounds in mitigating corrosion in industrial applications (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives have shown potential in the field of drug discovery, particularly in the treatment of various types of cancers . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-[(2-bromophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVWTSVLVUKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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